Fmoc-p-carboxy-phe(OtBu)-OH
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Overview
Description
Fmoc-p-carboxy-phe(OtBu)-OH, also known as 9-fluorenylmethoxycarbonyl-para-carboxy-phenylalanine tert-butyl ester, is a derivative of phenylalanine. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Scientific Research Applications
Chemistry
Fmoc-p-carboxy-phe(OtBu)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the sequential addition of amino acids to form peptides and proteins.
Biology
In biological research, this compound is used to synthesize peptides that can be used as enzyme substrates, inhibitors, or for studying protein-protein interactions.
Medicine
In medicinal chemistry, peptides synthesized using this compound are used in drug development, particularly for designing peptide-based therapeutics.
Industry
Industrially, this compound is used in the production of custom peptides for research and pharmaceutical applications.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-p-carboxy-phe(OtBu)-OH typically involves the protection of the amino group of phenylalanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The carboxyl group is protected with a tert-butyl ester (OtBu) to prevent unwanted reactions during peptide synthesis. The general steps include:
Fmoc Protection: The amino group of phenylalanine is reacted with Fmoc chloride in the presence of a base such as sodium carbonate.
OtBu Protection: The carboxyl group is esterified with tert-butyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Fmoc-p-carboxy-phe(OtBu)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.
Ester Hydrolysis: Removal of the tert-butyl ester group under acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DCC or HBTU.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal.
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for OtBu removal.
Coupling: DCC or HBTU in DMF for peptide bond formation.
Major Products
Deprotected Amino Acid: After removal of Fmoc and OtBu groups.
Peptides: Formed by coupling with other amino acids.
Mechanism of Action
The mechanism of action of Fmoc-p-carboxy-phe(OtBu)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, and its removal exposes the amino group for further reactions. The tert-butyl ester protects the carboxyl group, which can be deprotected under acidic conditions to allow for peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
Fmoc-p-carboxy-phe-OH: Lacks the tert-butyl ester protection.
Fmoc-p-carboxy-phe(OMe)-OH: Uses a methyl ester instead of a tert-butyl ester.
Boc-p-carboxy-phe(OtBu)-OH: Uses a tert-butoxycarbonyl (Boc) group instead of Fmoc for amino protection.
Uniqueness
Fmoc-p-carboxy-phe(OtBu)-OH is unique due to its dual protection strategy, which provides stability during peptide synthesis and allows for selective deprotection under mild conditions. This makes it highly suitable for synthesizing complex peptides and proteins.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO6/c1-29(2,3)36-27(33)19-14-12-18(13-15-19)16-25(26(31)32)30-28(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,32)/t25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIVAZYTLZQGHT-VWLOTQADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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